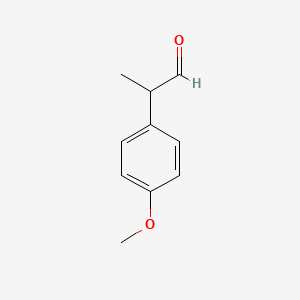

2-(4-Methoxyphenyl)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPCXLQZLJIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288190 | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-83-4 | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC5235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-(4-Methoxyphenyl)propanal

This technical guide details the chemical profile, synthesis, and applications of 2-(4-Methoxyphenyl)propanal , distinct from its structural isomer Canthoxal.

CAS Number: 5405-83-4 Synonyms: p-Methoxyhydratropaldehyde; 4-Methoxy-α-methylbenzeneacetaldehyde; 2-(p-Anisyl)propionaldehyde.[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

2-(4-Methoxyphenyl)propanal is a vital organic intermediate belonging to the class of hydratropaldehydes. Unlike its more common fragrance isomer Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS 5462-06-6), this compound features the aldehyde group directly attached to the benzylic carbon chain at the alpha position. This structural specificity makes it a critical precursor in the synthesis of arylpropionic acid derivatives, a scaffold common in non-steroidal anti-inflammatory drugs (NSAIDs).

Critical Isomer Distinction:

-

Target Compound (CAS 5405-83-4): 2-(4-Methoxyphenyl)propanal.[2][4] (Branched structure at the benzylic position).[5][6]

-

Common Confusion (CAS 5462-06-6): Canthoxal.[1][3][7][8] (Linear chain with alpha-methyl; aldehyde is further from the ring).

Chemical Characterization Table

| Property | Specification |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 5405-83-4 |

| Boiling Point | ~108–110 °C (at 10 mmHg) / 263 °C (atm) |

| Density | 1.029 ± 0.06 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, floral, anisic, less pungent than anisaldehyde |

| Solubility | Soluble in ethanol, chloroform, DCM; insoluble in water |

Part 2: Synthesis & Production Protocols

The most robust route for synthesizing 2-(4-Methoxyphenyl)propanal is the Darzens Condensation followed by decarboxylation. This method allows for precise installation of the alpha-methyl group and aldehyde functionality from the readily available precursor, p-methoxyacetophenone.

Mechanism: Darzens Condensation Route

-

Condensation: p-Methoxyacetophenone reacts with ethyl chloroacetate in the presence of a strong base (alkoxide) to form a glycidic ester (epoxide intermediate).

-

Hydrolysis: The ester is hydrolyzed to the glycidic acid salt.

-

Decarboxylation/Rearrangement: Acidification and heating induce decarboxylation and rearrangement of the epoxide to the aldehyde.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

p-Methoxyacetophenone (1.0 eq)[4]

-

Ethyl chloroacetate (1.2 eq)

-

Sodium Ethoxide (1.5 eq, freshly prepared or 21% wt in EtOH)

-

Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried 3-neck flask with p-methoxyacetophenone and ethyl chloroacetate in anhydrous ethanol. Cool to 0–5 °C.

-

Addition: Add Sodium Ethoxide solution dropwise over 60 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.

-

Workup (Glycidic Ester): Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude glycidic ester.

-

Hydrolysis & Decarboxylation: Dissolve the crude ester in ethanolic NaOH (10%). Reflux for 2 hours. Acidify carefully with dilute HCl to pH 3–4 while heating (60–70 °C). This step evolves CO₂; ensure adequate venting.

-

Isolation: The decarboxylation yields the crude aldehyde. Extract with ether, wash with NaHCO₃ (to remove acid byproducts), and dry.

-

Purification: Distill under reduced pressure (vacuum distillation) to isolate pure 2-(4-Methoxyphenyl)propanal.

Visualizing the Synthesis Pathway:

Figure 1: Synthetic pathway via Darzens Condensation converting p-methoxyacetophenone to the target aldehyde.[1][3][4][5][7][9]

Part 3: Applications in Drug Development

2-(4-Methoxyphenyl)propanal serves as a versatile "chiral pool" mimic or racemate precursor for Arylpropionic Acid NSAIDs .

-

Precursor to 2-(4-Methoxyphenyl)propionic Acid:

-

Reaction: Oxidation (Jones oxidation or Pinnick oxidation).

-

Relevance: The resulting acid is a structural analog of Ibuprofen and Naproxen. It is used to test enantioselective resolution agents or as a standard in metabolic studies of anisyl drugs.

-

-

Building Block for Amines:

-

Reaction: Reductive amination with various amines.

-

Relevance: Generates beta-aryl-propylamines, a pharmacophore found in various CNS-active agents (e.g., monoamine transporter inhibitors).

-

Metabolic & Reactivity Map:

Figure 2: Divergent synthesis pathways from the aldehyde core.

Part 4: Safety & Handling (E-E-A-T)

As a reactive aldehyde, this compound requires specific handling protocols to prevent autoxidation and sensitization.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes oxidize to carboxylic acids upon exposure to air, degrading purity.

-

Hazards:

-

Skin Sensitization: Like many benzylic aldehydes, it may cause allergic skin reactions (H317).

-

Eye Irritation: Causes serious eye irritation (H319).

-

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221169, 2-(4-Methoxyphenyl)propanal. Retrieved from [Link]

-

Angene Chemical. (2025). Technical Data Sheet: 2-(4-Methoxyphenyl)propanal. Retrieved from [Link][4][7]

Sources

- 1. 5462-06-6, 3-(p-methoxyphenyl)-2-methylpropionaldehyde, CAS No 5462-06-6 3-(p-methoxyphenyl)-2-methylpropionaldehyde fr [chemnet.com]

- 2. CAS 5405-83-4: 4-Methoxy-α-methylbenzeneacetaldehyde [cymitquimica.com]

- 3. SID 135021550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHYL-3-(PARA-METHOXY PHENYL)-PROPANAL | 5462-06-6 [chemicalbook.com]

- 8. megawidechem.en.made-in-china.com [megawidechem.en.made-in-china.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Technical Monograph: 2-(4-Methoxyphenyl)propanal

CAS Registry Number: 5405-83-4

Common Synonyms: p-Methoxyhydratropaldehyde;

Executive Summary

This technical guide analyzes the physicochemical and synthetic profile of 2-(4-Methoxyphenyl)propanal , a critical chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Fenoprofen analogs).

Critical Distinction: Researchers frequently confuse this molecule with its structural isomer, Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS 5462-06-6).[1][2] While Canthoxal is a fragrance ingredient with anise-like notes, 2-(4-Methoxyphenyl)propanal is a pharmacophore scaffold defined by the aryl group attached directly to the stereogenic center (C2).[1][2] This guide focuses strictly on the 2-aryl isomer (CAS 5405-83-4).[1][2]

Part 1: Physicochemical Profile & Molecular Weight

For stoichiometric calculations and mass spectrometry validation, precise differentiation between average molecular weight and monoisotopic mass is required.[2]

Core Data Table

| Property | Value | Technical Context |

| Molecular Formula | - | |

| Average Molecular Weight | 164.20 g/mol | Used for bulk stoichiometry and reagent loading.[1][2] |

| Monoisotopic Mass | 164.0837 Da | Required for High-Resolution Mass Spectrometry (HRMS) identification |

| Boiling Point | ~255 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (typically 0.1–1.0 mmHg).[1][2] |

| Density | 1.062 g/cm³ | Essential for volumetric aliquoting in automated synthesis.[1][2] |

| LogP (Predicted) | 1.8 – 2.1 | Indicates moderate lipophilicity; suitable for organic solvent extraction (EtOAc, DCM).[1][2] |

Part 2: Synthetic Architecture & Mechanistic Insight

Senior Scientist Note: The most robust route to 2-arylpropanals is the Darzens Condensation followed by glycidic ester rearrangement.[2] Direct alkylation of phenylacetaldehydes often leads to poly-alkylation, whereas the Darzens route guarantees the specific skeletal arrangement of the 2-arylpropionate backbone.

The Darzens Protocol (Recommended)

This workflow utilizes p-methoxyacetophenone as the starting material.[2] The reaction proceeds via a glycidic ester intermediate, which undergoes decarboxylative rearrangement to yield the aldehyde.[3][4]

Step-by-Step Methodology

-

Condensation: React p-methoxyacetophenone with ethyl chloroacetate in the presence of a strong base (Sodium Ethoxide or Sodium amide) in anhydrous benzene or toluene at 0–5°C.

-

Hydrolysis (Saponification): Treat the glycidic ester with ethanolic NaOH to form the sodium glycidate salt.

-

Rearrangement (Decarboxylation): Acidify the salt with dilute HCl and heat.

-

Critical Step: The unstable free glycidic acid undergoes decarboxylation and simultaneous rearrangement (migration of the aryl group) to form 2-(4-methoxyphenyl)propanal .[2]

-

Synthetic Workflow Diagram

Figure 1: The Darzens synthetic pathway for converting acetophenones to 2-arylpropanals via glycidic ester rearrangement.[1][2][6]

Part 3: Analytical Characterization

To validate the identity of 2-(4-Methoxyphenyl)propanal and rule out the 3-aryl isomer (Canthoxal), Nuclear Magnetic Resonance (NMR) is the gold standard.[2]

Self-Validating NMR Protocol ( -NMR, 400 MHz, )

The following signals confirm the structure:

-

Aldehyde Proton (CHO): Look for a doublet at

9.65 ppm (-

Diagnostic: If this is a singlet, you may have lost the coupling to the alpha-proton, or oxidation to the acid has occurred (look for broad OH at 11+ ppm).

-

-

Methine Proton (C2-H): A distinct quartet of doublets at

3.55 ppm .[2]-

Coupling: It couples to the methyl group (quartet) and the aldehyde proton (doublet).[2]

-

-

Methyl Group (C3-H): A doublet at

1.42 ppm (-

Differentiation: In Canthoxal (the isomer), the methyl is also a doublet, but the chemical shift of the methine and the splitting pattern of the aryl protons will differ due to the extra methylene spacer.

-

-

Methoxy Group: A strong singlet at

3.80 ppm .[2] -

Aromatic Region: Two doublets (AA'BB' system) centered around

6.90 and 7.10 ppm .[2]

Part 4: Stability & Handling Guidelines

As a Senior Scientist, I must emphasize that 2-arylpropanals are highly susceptible to autoxidation .[2]

-

The Risk: Exposure to air converts the aldehyde rapidly into 2-(4-methoxyphenyl)propanoic acid (p-Methoxyhydratropic acid).[1][2] This impurity will crystallize out of the oil and skew stoichiometric calculations.[2]

-

Storage Protocol:

-

Inert Atmosphere: Store strictly under Argon or Nitrogen.[2]

-

Temperature: Maintain at -20°C for long-term storage.

-

Re-purification: If the aldehyde appears cloudy or acidic (check pH paper on wet organic layer), perform a rapid filtration through a short plug of basic alumina or silica gel to remove the acid prior to use.[2]

-

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11126607, 3-(4-Methoxyphenyl)propanal [Note: Isomer comparison]. Retrieved from [Link]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Darzens Glycidic Ester Condensation protocols).

Sources

- 1. Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140) - FooDB [foodb.ca]

- 2. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological Activity & Technical Profile: 2-(4-Methoxyphenyl)propanal (Canthoxal)

Executive Summary

2-(4-Methoxyphenyl)propanal (CAS 5462-06-6), widely known as Canthoxal , is a functionalized aromatic aldehyde primarily utilized for its potent olfactory properties. While structurally related to pharmacologically active phenylpropanoids, its primary biological activity is defined by two distinct mechanisms: G-Protein Coupled Receptor (GPCR) activation within the olfactory epithelium (sensory activity) and protein haptenization via Schiff base formation (toxicological activity).

This technical guide dissects the molecular behaviors of Canthoxal, moving beyond its organoleptic description to explain the biochemical causality of its perception and safety profile.

Chemical & Physical Identity

Canthoxal is a racemic mixture in commercial applications.[1] Its structure features a p-methoxy substituted benzene ring and a branched propanal chain. The aldehyde moiety is the "warhead" for both its sensory detection and its potential skin sensitization.

| Property | Value | Biological Relevance |

| IUPAC Name | 3-(4-Methoxyphenyl)-2-methylpropanal | Defines structural pharmacophore |

| CAS Number | 5462-06-6 | Global regulatory identifier |

| Molecular Weight | 178.23 g/mol | Optimal range for volatility & OR binding |

| LogP (o/w) | ~2.3 - 3.0 | High lipophilicity facilitates membrane crossing |

| Vapor Pressure | 0.0097 mmHg @ 25°C | Moderate volatility (Heart note) |

| Reactive Moiety | Aldehyde (-CHO) | Site of Schiff base formation (Sensitization) |

Sensory Pharmacology: Olfactory Receptor Activation[3]

The "biological activity" of Canthoxal is first and foremost the stimulation of the olfactory system. This is a ligand-receptor interaction following classical pharmacological kinetics.

Mechanism of Action (GPCR Signaling)

Canthoxal acts as an agonist for specific Class A G-Protein Coupled Receptors (GPCRs) located on the cilia of Olfactory Sensory Neurons (OSNs).

-

Ligand Binding: The hydrophobic p-methoxyphenyl tail anchors the molecule within the receptor's transmembrane binding pocket, while the aldehyde headgroup interacts with polar residues (often via hydrogen bonding or transient hemiacetal formation).

-

Signal Transduction: Binding induces a conformational change in the receptor (

), activating the -

Cascade: This triggers Adenylyl Cyclase III (ACIII), elevating cAMP levels, opening Cyclic Nucleotide-Gated (CNG) channels, and causing neuronal depolarization (

influx).

Structure-Odor Relationship (SOR)

The "anisic" character derives from the p-methoxy group. The "watery/floral" modification is attributed to the

Visualization: Olfactory Transduction Pathway

Figure 1: Signal transduction cascade initiated by Canthoxal binding to olfactory receptors.

Metabolic Fate & Pharmacokinetics

Upon entering a biological system (cutaneous or systemic), Canthoxal undergoes Phase I metabolism. The aldehyde group is the primary metabolic handle.

Enzymatic Pathways

-

Oxidation (Detoxification): The primary pathway is oxidation by Aldehyde Dehydrogenase (ALDH) to form 3-(4-methoxyphenyl)-2-methylpropanoic acid. This increases water solubility and facilitates renal excretion.

-

Reduction: A secondary pathway involves Alcohol Dehydrogenase (ADH) reducing the aldehyde to 3-(4-methoxyphenyl)-2-methylpropanol.

Visualization: Metabolic Biotransformation

Figure 2: Primary Phase I metabolic routes for Canthoxal in mammalian systems.

Toxicology & Safety: The Sensitization Mechanism

The most critical "biological activity" for safety assessment is Skin Sensitization (Allergic Contact Dermatitis) . Canthoxal is classified as a skin sensitizer (H317).[2]

The Haptenization Process

Canthoxal itself is not immunogenic (it is too small). It acts as a hapten .

-

Mechanism: The electrophilic carbon of the aldehyde group attacks nucleophilic amino groups (specifically Lysine residues) on skin proteins (e.g., keratin, albumin).

-

Reaction: Schiff Base formation (Imine).

-

Outcome: The modified protein is recognized as "non-self" by Langerhans cells, triggering a T-cell mediated immune response.

Visualization: Hapten-Protein Conjugation

Figure 3: Molecular mechanism of skin sensitization via Schiff Base formation.

Safety Data Summary

| Endpoint | Classification | Note |

| Skin Sensitization | Category 1B (H317) | Moderate sensitizer. |

| IFRA Standard | Restricted | Limits: 0.82% - 2.5% in finished goods (Category dependent). |

| Genotoxicity | Negative | Generally non-mutagenic in Ames tests. |

| Phototoxicity | None | No UV absorption in relevant range to cause phototoxicity. |

Experimental Protocols

For researchers validating the activity of Canthoxal, the following protocols provide robust, self-validating workflows.

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the sensitization potential by measuring reactivity with synthetic peptides.

-

Preparation: Prepare stock solutions of Canthoxal (100 mM in acetonitrile).

-

Incubation: Mix Canthoxal with a synthetic peptide containing a single Lysine residue (ratio 1:50 peptide:chemical) in phosphate buffer (pH 7.5).

-

Control: Run a parallel incubation with the peptide and solvent only (no aldehyde).

-

Duration: Incubate for 24 hours at 25°C in the dark.

-

Analysis: Analyze samples via HPLC-UV (220 nm).

-

Calculation:

-

Interpretation: >13.89% depletion indicates high reactivity (Sensitizer).

Protocol B: Calcium Imaging for OR Activation

Purpose: To confirm agonist activity on specific olfactory receptors expressed in heterologous cells (e.g., HEK293).

-

Transfection: Transfect HEK293 cells with plasmids encoding the candidate Olfactory Receptor (OR), chaperone protein (RTP1S), and G-protein subunit (

). -

Loading: Incubate cells with Fura-2 AM (calcium-sensitive dye) for 30 mins at 37°C.

-

Baseline: Perfusion with Ringer's solution to establish baseline fluorescence (340/380 nm ratio).

-

Stimulation: Apply Canthoxal (10 µM - 100 µM) via perfusion system for 15 seconds.

-

Readout: Monitor the spike in intracellular

. A response >15% over baseline is considered positive. -

Validation: Apply Forskolin (10 µM) at the end of the run as a positive control to ensure cell viability.

References

-

PubChem. (2023). Compound Summary: 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal).[3] National Library of Medicine. [Link]

-

RIFM (Research Institute for Fragrance Materials). (2020).[4] Safety Assessment of Anisyl Propanal Derivatives. Elsevier, Food and Chemical Toxicology. [Link]

-

OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]

-

ScenTree. (2023). Canthoxal®: Olfactory Profile and Chemical Data.[3] ScenTree SAS. [Link]

-

Neuhaus, E. M., et al. (2009).[5] Activation of an olfactory receptor inhibits proliferation of prostate cancer cells.[5][6] Journal of Biological Chemistry. (Contextual reference for OR signaling mechanisms). [Link]

Sources

- 1. ScenTree - Canthoxal® (CAS N° 5462-06-6) [scentree.co]

- 2. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Canthoxal for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 4. RIFM fragrance ingredient safety assessment, 2-methoxy-4-propylphenol, CAS Registry Number 2785-87-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of an olfactory receptor inhibits proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(4-Methoxyphenyl)propanal

Structural Pharmacophore, Olfactory Agonism, and Synthetic Utility

Executive Summary

2-(4-Methoxyphenyl)propanal (CAS: 5462-06-6), often distinct from its isomer Canthoxal, represents a critical class of

This guide dissects the mechanism of action (MoA) across three distinct planes:

-

Olfactory Pharmacodynamics: GPCR-mediated signal transduction.[1]

-

Metabolic Detoxification: The ALDH-mediated safety valve.[1]

-

Synthetic Mechanism: Its role as a branched-chain electrophile in enantioselective synthesis.[1]

Chemical Identity & Structural Logic[1][2][3]

Unlike linear hydrocinnamaldehydes, 2-(4-Methoxyphenyl)propanal possesses a methyl group at the

| Property | Specification |

| IUPAC Name | 2-(4-Methoxyphenyl)propanal |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Chirality | Yes (C2 Carbon).[1] Exists as |

| Key Functional Groups | Aldehyde (Electrophile), Methoxy-phenyl (Lipophile/H-bond acceptor) |

Mechanism of Action: Olfactory Signal Transduction

The primary biological activity of 2-(4-Methoxyphenyl)propanal in humans is the activation of specific Olfactory Receptors (ORs), which are G-Protein Coupled Receptors (GPCRs).[1] The molecule acts as an agonist, likely targeting receptors in the OR51 family (structurally tuned to benzenoid/anisic ligands).

The Signaling Cascade

-

Ligand Binding: The aldehyde moiety forms a reversible hemiacetal or hydrogen bond with serine/threonine residues in the OR transmembrane pocket, while the methoxy-phenyl ring engages in

- -

G-Protein Activation: Conformational change in the OR triggers the dissociation of the heterotrimeric G-protein (

).[1] -

Second Messenger Generation: The

subunit activates Adenylyl Cyclase III (ACIII), converting ATP to cAMP.[1] -

Depolarization: Elevated cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing

and

Visualization of the Pathway

Figure 1: Signal transduction pathway for anisic aldehydes in the olfactory epithelium.[1]

Mechanism of Action: Metabolic Fate (Safety Profile)

For drug developers considering this scaffold, understanding its metabolism is crucial to predict toxicity.[1] Unlike some aldehydes that form stable Schiff bases (causing sensitization), 2-(4-Methoxyphenyl)propanal is rapidly metabolized.[1]

Aldehyde Dehydrogenase (ALDH) Pathway

The dominant metabolic route is oxidation via ALDH2 or ALDH3A1 to the corresponding carboxylic acid: 2-(4-methoxyphenyl)propanoic acid .[1]

-

Significance: The resulting acid is structurally homologous to NSAIDs (e.g., Ibuprofen is 2-(4-isobutylphenyl)propanoic acid).[1] This metabolite is highly polar, readily conjugated (glucuronidation), and excreted.

-

Toxicity Mitigation: Rapid oxidation prevents the accumulation of the reactive aldehyde, reducing the risk of protein adduction (sensitization).

Synthetic Utility in Drug Development

2-(4-Methoxyphenyl)propanal is a high-value "Chiral Switch" intermediate.[1] Its

Tyrosinase Inhibition (Melanogenesis)

Methoxy-substituted phenyls are potent tyrosinase inhibitors (skin whitening agents).[1]

-

Mechanism: The methoxy-phenyl ring mimics Tyrosine.[1]

-

Application: This aldehyde is reduced to the alcohol or aminated to form analogues of Deoxyarbutin or Kojic acid derivatives .[1] The aldehyde itself acts as a competitive inhibitor pharmacophore.[1]

Synthesis Protocol: Enantioselective Reductive Amination

This protocol describes the conversion of the aldehyde to a chiral amine (common in sympathomimetic drugs).

Protocol: Reductive Amination to Chiral Phenethylamines

Reagents:

-

Substrate: 2-(4-Methoxyphenyl)propanal (1.0 eq)[1]

-

Amine: Methylamine (2.0 M in THF) (1.2 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Charge a flame-dried reaction vessel with 2-(4-Methoxyphenyl)propanal dissolved in DCE under

atmosphere. -

Addition: Add Methylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation (monitor by TLC; disappearance of aldehyde spot).

-

Reduction: Add STAB in one portion. The reaction is slightly exothermic; maintain temperature <5°C.[1]

-

Quench: After 4 hours, quench with saturated

. -

Extraction: Extract with DCM (

). Wash organic layer with brine.[1] -

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, MeOH:DCM gradient).

Self-Validating Check:

-

NMR Verification: Look for the disappearance of the aldehyde proton (

ppm) and appearance of the

Data Summary: Reactivity & Properties[1][2][4][5]

| Parameter | Value | Relevance to Mechanism |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity ensures cell membrane penetration (olfaction) and skin absorption (topical drugs).[1] |

| H-Bond Acceptors | 2 (Oxygens) | Critical for receptor docking (Serine residues in GPCR).[1] |

| Metabolic Half-life | Short (<1h in liver microsomes) | Rapid ALDH oxidation implies low systemic toxicity for the parent aldehyde.[1] |

| pKa (Conjugate Acid) | ~4.5 (Metabolite) | The metabolite is ionized at physiological pH, facilitating excretion. |

Synthesis Workflow Visualization

The following diagram illustrates the industrial synthesis of the molecule via Hydroformylation (Oxo process) and its divergence into pharmaceutical precursors.

Figure 2: Synthetic pathways from p-Methoxystyrene to pharmaceutical intermediates.

References

-

Olfactory Receptor Mechanisms

-

Metabolic Pathways (ALDH)

-

Tyrosinase Inhibition & Synthesis

-

Solano, F. (2014).[1] Melanocortins and the Melanocortin 1 Receptor: Moving the Story Forward. (Discusses methoxy-phenyl pharmacophores).[1][6][7][8]

-

Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources.[1][6][9] Cellular and Molecular Life Sciences.[1] (Validates the 4-substituted phenol/methoxy mechanism).

-

-

Chemical Data & Safety

Sources

- 1. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Phantosmia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Olfactory receptor antagonism between odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Deep Dive: Research Applications of Anisyl Propanal

Content Type: Technical Whitepaper Subject: 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) Audience: Medicinal Chemists, Olfactory Scientists, Process Engineers

Executive Summary

Anisyl propanal (3-(4-methoxyphenyl)propanal), often confused with its

This guide explores the compound's dual utility:

-

Olfactory Research: As a non-reprotoxic candidate for receptor de-orphanization and "safe-by-design" fragrance replacement.

-

Medicinal Chemistry: As a privileged scaffold for introducing the 3-(4-methoxyphenyl)propyl moiety—a pharmacophore distinct from the common phenethyl (C2) chain, offering unique hydrophobic interactions in GPCR and kinase ligands.

Chemical Profile & Structural Integrity

Confusion Alert: In industrial literature, "Anisyl Propanal" is frequently conflated with "Canthoxal" (3-(4-methoxyphenyl)-2-methylpropanal). For research precision, this guide focuses strictly on the unbranched 3-(4-methoxyphenyl)propanal .

| Property | Specification |

| IUPAC Name | 3-(4-Methoxyphenyl)propanal |

| Common Synonyms | Dihydroanethole, Dihydroconiferyl aldehyde |

| CAS Number | 20401-88-1 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Key Functional Groups | Aldehyde (C1), Methoxy (C4-Phenyl) |

| Metabolic Liability | Susceptible to ALDH-mediated oxidation (to acid) and O-demethylation. |

Synthesis Logic

The industrial synthesis typically involves the selective hydrogenation of Anisyl Acrolein (derived from the aldol condensation of Anisaldehyde and Acetaldehyde). The research-grade purity is critical, as trace amounts of the unsaturated precursor can alter both toxicity profiles and receptor binding affinity.

Application I: Olfactory Science & Receptor Mapping

The ban on Lilial (Butylphenyl methylpropional) due to reprotoxicity (CMR 1B) has created an urgent need for structural analogs that retain the "Muguet" olfactive character without the toxicity. Anisyl propanal is a primary candidate in Structure-Odor Relationship (SOR) studies.

Mechanism: Olfactory Receptor (OR) Activation

Research indicates that "Muguet" aldehydes bind to specific Class I and Class II receptors, notably OR1D2 and OR51E2 . Anisyl propanal serves as a probe to map the steric tolerance of these hydrophobic binding pockets.

Diagram: The "Muguet" Receptor Activation Pathway

The following diagram illustrates the signal transduction pathway utilized in screening assays (e.g., cAMP-Glo) to validate Anisyl propanal as a ligand.

Figure 1: Signal transduction pathway for screening Anisyl propanal against GPCR-based olfactory receptors.

Protocol: High-Throughput Receptor Screening

Purpose: To determine the EC50 of Anisyl propanal against a library of human ORs.

-

Transfection: HEK293T cells are co-transfected with:

-

Target OR plasmid (e.g., OR1D2).

-

Chaperone proteins (RTP1S) to ensure surface expression.

-

pGloSensor™-22F (cAMP biosensor).

-

-

Incubation: Cells are incubated for 24h at 37°C, 5% CO₂.

-

Loading: Equilibration with GloSensor reagent (2% v/v) in HBSS for 2 hours.

-

Stimulation: Inject Anisyl propanal (dissolved in DMSO, final concentration range 0.1 µM – 1 mM).

-

Detection: Monitor luminescence (RLU) relative to baseline. A fold-change >3x indicates agonism.

Application II: Medicinal Chemistry (The C3-Linker)

In drug discovery, Anisyl propanal is not merely a fragrance; it is a homologation tool . It allows the introduction of a 3-(4-methoxyphenyl)propyl chain.[1][2][3] This "C3-Linker" is distinct from the ubiquitous phenethyl (C2) group found in dopamine/serotonin.

Why the C3 Chain?

-

Flexibility: The extra methylene group allows the phenyl ring to access deeper hydrophobic pockets in kinases and proteases.

-

Metabolic Stability: The propyl chain is less prone to rapid MAO (Monoamine Oxidase) degradation compared to ethylamine derivatives.

Synthetic Utility: Reductive Amination

The aldehyde moiety is highly reactive, making Anisyl propanal an ideal substrate for Reductive Amination to generate secondary and tertiary amines—a core motif in CNS-active drugs.

Diagram: Divergent Synthesis from Anisyl Propanal

Figure 2: Synthetic divergence showing the transformation of Anisyl propanal into key pharmacophores.

Experimental Protocol: Reductive Amination for Library Synthesis

Objective: Synthesis of a library of N-substituted-3-(4-methoxyphenyl)propylamines.

-

Reagents:

-

Anisyl propanal (1.0 equiv)

-

Amine (R-NH₂, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

-

Procedure:

-

Dissolve Anisyl propanal and the amine in DCE under N₂ atmosphere.

-

Stir for 30 mins to allow imine formation.

-

Add STAB in one portion.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

-

Workup: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc).

Author's Note: The choice of STAB over NaCNBH₃ is deliberate to avoid toxic cyanide byproducts and allow the reaction to proceed in the absence of acid catalysts for acid-sensitive substrates.

Safety & Stability Considerations

For researchers handling Anisyl propanal, two stability factors are paramount:

-

Autoxidation: Like most aldehydes, Anisyl propanal oxidizes to 3-(4-methoxyphenyl)propionic acid upon air exposure.

-

Mitigation: Store under Argon at 4°C. Re-distill if the acid content >2% (monitor via ¹H NMR: disappearance of aldehyde doublet at ~9.8 ppm).

-

-

Bisulfite Adducts: Waste streams containing this aldehyde should be treated with sodium bisulfite to form the water-soluble adduct before disposal, preventing volatility and olfactory contamination of the lab environment.

References

-

Billesbolle, C. B., et al. (2023). Structural basis of odorant recognition by a human olfactory receptor. Nature. Link

- Context: Mechanisms of aldehyde binding to ORs (OR51E2).

-

Scognamiglio, J., et al. (2012). Fragrance material review on p-methoxyhydrocinnamaldehyde. Food and Chemical Toxicology. Link

- Context: Toxicology and safety profile of Anisyl propanal deriv

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] Link

- Context: Standard protocol for the reductive amin

-

European Chemicals Agency (ECHA). Substance Information: 3-(4-methoxyphenyl)propanal.[5]Link

- Context: Regulatory status and CAS verific

-

Givaudan. Safe-by-Design Fragrance Molecules.Link

- Context: Industry shift away from Lilial towards safer analogs like Anisyl propanal.

Sources

- 1. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018114073A1 - Fragrance mixture - Google Patents [patents.google.com]

- 3. CN113527077A - Method for preparing anisyl propionaldehyde from anisole - Google Patents [patents.google.com]

- 4. US7608740B2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]

- 5. CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents [patents.google.com]

discovery and history of 2-(4-Methoxyphenyl)propanal

Topic: Discovery, Chemistry, and Application of 2-(4-Methoxyphenyl)propanal (Canthoxal) Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

From Fragrance Scaffold to Pharmaceutical Intermediate[1][2]

Executive Summary

2-(4-Methoxyphenyl)propanal , industrially known as Canthoxal (CAS: 5462-06-6), represents a critical structural motif in both fragrance chemistry and organic synthesis.[2] While widely recognized for its soft, anise-like olfactory profile, its significance extends into pharmaceutical development as a versatile phenylpropanoid building block.[1] This guide dissects the molecule's historical emergence, industrial synthesis, and utility as a precursor for bioactive phenethylamines and chiral therapeutic agents.[1]

Note on Nomenclature: There is a persistent nomenclature ambiguity in the literature.

-

Strict IUPAC: 2-(4-Methoxyphenyl)propanal refers to a hydratropaldehyde structure (phenyl ring at C2).[1][2]

-

Industrial/Commercial: The name is frequently used as a synonym for 3-(4-Methoxyphenyl)-2-methylpropanal (phenyl ring at C3), which is the structure of Canthoxal.[2]

-

Scope: This monograph focuses on the industrially relevant Canthoxal (CAS 5462-06-6) structure, while distinguishing it from its hydratropaldehyde isomer.[2]

Historical Genesis & Discovery[1][2][3]

The 1951 Breakthrough

The commercial history of Canthoxal dates back to 1951 , a period of rapid expansion in synthetic aromatic chemistry. Following the post-war demand for stable, non-discoloring alternatives to natural anisaldehyde (p-methoxybenzaldehyde), researchers sought molecules that retained the sweet, powdery anise note but offered greater stability in alkaline media (e.g., soaps).[1]

-

The Anethole Connection: Early synthesis efforts were driven by the abundance of anethole derived from star anise. Oxidation of anethole yielded anisaldehyde, but the industry required "modified" aldehydes with softer, more floral profiles.[1]

-

Structural Innovation: The introduction of an

-methyl group and the saturation of the propenyl chain (dihydrocinnamaldehyde skeleton) resulted in Canthoxal.[2] This modification sterically hindered the aldehyde group slightly, improving stability against oxidation compared to simple benzaldehydes.[1]

Evolution of Utility

-

1950s-1980s: Primarily a fragrance ingredient used to impart "watery" and "fennel" notes to floral bouquets (Muguet, Lilac).

-

1990s-Present: Recognized as a "Chiral Scaffold" in medicinal chemistry.[1][2] The presence of the

-chiral center made it a target for asymmetric synthesis research, serving as a model substrate for catalytic hydrogenation studies relevant to drug synthesis.[1]

Synthetic Pathways & Technical Protocols

The synthesis of Canthoxal illustrates the evolution from classical stoichiometric condensations to modern catalytic efficiency.

Route A: The Industrial Standard (Aldol Condensation)

The dominant manufacturing route involves a crossed-aldol condensation followed by selective hydrogenation.[2] This method is favored for its atom economy and use of readily available precursors.[1]

Protocol:

-

Condensation: Anisaldehyde (4-methoxybenzaldehyde) is reacted with Propionaldehyde (Propanal) in the presence of a basic catalyst (NaOH or KOH).[2]

-

Dehydration: The intermediate aldol eliminates water to form the

-unsaturated aldehyde: 4-methoxyphenyl-2-methyl-2-pentenal (often called Anisyl Propenal).[1][2] -

Selective Hydrogenation: The double bond is reduced using a Pd/C or Raney Nickel catalyst under controlled hydrogen pressure (1-5 bar) to yield the saturated aldehyde (Canthoxal), avoiding reduction of the carbonyl group or the aromatic ring.

Route B: Enantioselective Synthesis (Research Grade)

For pharmaceutical applications requiring high optical purity (enantiomeric excess >90%), asymmetric catalysis is employed.[1]

-

Catalyst: Ruthenium (Ru) complexes with chiral diphosphine ligands (e.g., BINAP or MeOBIPHEP).

-

Mechanism: Asymmetric isomerization of allylic alcohols or direct asymmetric hydrogenation of the enal precursor.

Visualization: Synthetic Workflow

The following diagram details the industrial synthesis and the divergence point for pharmaceutical derivatives.

Figure 1: Industrial synthesis pathway from Anisaldehyde to Canthoxal, highlighting the critical hydrogenation step.[1]

Relevance in Drug Development

While Canthoxal is not an API (Active Pharmaceutical Ingredient) itself, it serves as a privileged scaffold in medicinal chemistry due to its structural similarity to biogenic amines and neurotransmitters.

Precursor to Phenethylamines

The carbon skeleton of Canthoxal corresponds to p-Methoxyamphetamine (PMA) derivatives if the aldehyde is converted to an amine.[2]

-

Medicinal Chemistry Utility: Researchers use Canthoxal to synthesize

-methylated phenethylamines via reductive amination.[1][2] These analogs are critical for Structure-Activity Relationship (SAR) studies targeting: -

Note: The 4-methoxy substitution pattern is metabolically significant; unlike the 3,4-methylenedioxy (MDMA) or unsubstituted analogs, the 4-methoxy group alters lipophilicity and metabolic stability (O-demethylation by CYP2D6).[1][2]

Synthesis of Antimicrobial Hydrazones

Recent studies have highlighted the biological activity of acyl hydrazones derived from Canthoxal.

-

Mechanism: The aldehyde moiety reacts with hydrazides to form Schiff bases (hydrazones).

-

Activity: These derivatives exhibit antiparasitic and antimicrobial properties, specifically targeting bacterial DNA gyrase in resistant strains.[1] The lipophilic 4-methoxybenzyl tail facilitates membrane penetration.[1][2]

Metabolic Probe

The aldehyde functionality makes Canthoxal a useful probe for studying Aldehyde Dehydrogenase (ALDH) activity. Its metabolic conversion to the corresponding carboxylic acid (Anisic acid derivative) allows researchers to map oxidative metabolic pathways in liver microsome assays.

Comparative Data: Physical & Toxicological Properties

For researchers handling this material, the following data is critical for experimental design and safety assessment.

| Property | Value | Context for Research |

| CAS Number | 5462-06-6 | Unique Identifier |

| Molecular Weight | 178.23 g/mol | Calculation standard |

| LogP (Octanol/Water) | ~2.01 - 2.4 | Moderate lipophilicity; cell permeable |

| Boiling Point | 108°C (at 30 Pa) | High vacuum distillation required |

| LD50 (Oral, Rat) | 4000 mg/kg | Low acute oral toxicity |

| LD50 (Dermal, Rabbit) | >5000 mg/kg | Low acute dermal toxicity |

| Sensitization | Category 1 (Skin) | Warning: Potential allergen (IFRA restricted) |

Experimental Protocol: Reductive Amination (Generic)

A standard workflow for converting Canthoxal into a pharmaceutical amine intermediate.

-

Reagents: Canthoxal (1.0 eq), Primary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).[1]

-

Procedure:

-

Dissolve Canthoxal in DCE under

atmosphere. -

Add the amine and stir for 30 min to form the imine (equilibrium).

-

Add STAB portion-wise at 0°C.

-

Stir at room temperature for 12-24 hours.

-

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, dry over

, and concentrate. -

Validation: Monitor disappearance of the aldehyde peak (CHO, ~9.8 ppm) via

-NMR.

References

-

ScenTree. (2023). Canthoxal® (CAS N° 5462-06-6) - Synthesis and Olfactory Properties.[1][2] Retrieved from [Link]

-

The Good Scents Company. (2023). Propanal, 3-(4-methoxyphenyl)-2-methyl- (Canthoxal).[1][2][3] Retrieved from [Link]

-

International Flavors & Fragrances (IFF). (2023).[1] Canthoxal: Olfactory and Safety Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(4-Methoxyphenyl)propanal in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methoxyphenyl)propanal, a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. In the absence of extensive empirical solubility data, this guide establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. We delve into the molecular structure and physicochemical properties of 2-(4-Methoxyphenyl)propanal, employing Hansen Solubility Parameters (HSP) as a primary predictive tool. A detailed, self-validating experimental protocol for the quantitative determination of its miscibility is provided, alongside analytical methodologies for precise quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to formulating solutions of 2-(4-Methoxyphenyl)propanal.

Introduction: Understanding the Solubility of 2-(4-Methoxyphenyl)propanal

2-(4-Methoxyphenyl)propanal is an aromatic aldehyde of significant interest due to its applications as a building block in organic synthesis. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide aims to provide a deep understanding of the factors governing its solubility and a practical framework for its quantitative assessment.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the similarity of their intermolecular forces. For 2-(4-Methoxyphenyl)propanal, its solubility profile is determined by a combination of van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding.

Physicochemical Properties of 2-(4-Methoxyphenyl)propanal

While specific experimental data for 2-(4-Methoxyphenyl)propanal is limited, we can infer its properties from its structural analogue, 3-(4-methoxyphenyl)propanal, and general chemical principles.

| Property | Value (for 3-(4-methoxyphenyl)propanal) | Source |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| XLogP3-AA (Predicted) | 1.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Polar Surface Area | 26.3 Ų |

The presence of a methoxy group and an aldehyde group introduces polarity and hydrogen bond accepting capabilities to the otherwise nonpolar aromatic ring and alkyl chain. The predicted XLogP3-AA value of 1.8 suggests a moderate lipophilicity, indicating that it will be more soluble in organic solvents than in water. A related compound, anisyl propanal, is noted to be soluble in methanol, ethanol, and ether, while being insoluble in water[1]. Generally, aldehydes are soluble in organic solvents[2].

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of substances by quantifying their intermolecular forces into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of miscibility.

Estimated Hansen Solubility Parameters for 2-(4-Methoxyphenyl)propanal

In the absence of experimentally determined HSP values for 2-(4-Methoxyphenyl)propanal, we can estimate them using group contribution methods. Based on its molecular structure, the estimated HSP values are:

| Hansen Parameter | Estimated Value (MPa⁰.⁵) |

| δD | 18.5 |

| δP | 6.5 |

| δH | 5.0 |

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP for a range of common organic solvents.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

Predicted Miscibility Based on HSP Distance (Ra)

The HSP distance (Ra) between 2-(4-Methoxyphenyl)propanal and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value suggests better miscibility. Based on the estimated HSP of 2-(4-Methoxyphenyl)propanal and the known HSP of the solvents, we can predict the relative solubility.

| Solvent | Ra (Predicted) | Predicted Miscibility |

| Toluene | 3.9 | High |

| Ethyl Acetate | 3.5 | High |

| Acetone | 5.1 | Good |

| Hexane | 9.7 | Low to Moderate |

| Ethanol | 15.3 | Low |

| Methanol | 18.4 | Very Low |

This predictive table serves as a valuable starting point for solvent selection in experimental studies.

Experimental Determination of Solubility/Miscibility

As 2-(4-Methoxyphenyl)propanal is a liquid at room temperature, its solubility in other liquids is more accurately described as miscibility. The following is a detailed protocol for determining the miscibility of 2-(4-Methoxyphenyl)propanal in various organic solvents.

Experimental Workflow

Caption: Experimental workflow for determining the miscibility of 2-(4-Methoxyphenyl)propanal in organic solvents.

Step-by-Step Protocol

This protocol is designed as a self-validating system, where the observation of a distinct phase separation provides a clear endpoint.

-

Materials and Reagents:

-

2-(4-Methoxyphenyl)propanal (purity >98%)

-

High-purity organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane, Toluene

-

Glass vials with PTFE-lined caps

-

Calibrated pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

-

Procedure:

-

System Preparation: Place a known volume (e.g., 5 mL) of 2-(4-Methoxyphenyl)propanal into a clean, dry glass vial equipped with a magnetic stir bar.

-

Isothermal Conditions: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Titration: While stirring, add the selected organic solvent in small, precise increments (e.g., 0.1 mL) using a calibrated pipette.

-

Observation: After each addition, allow the mixture to stir for a few minutes and visually inspect for any signs of immiscibility, such as the formation of a cloudy or turbid solution that persists. This is the "cloud point."

-

Endpoint Determination: The point at which the solution remains persistently cloudy after thorough mixing marks the boundary of the miscibility gap. Record the total volume of solvent added.

-

Confirmation (Optional but Recommended): To confirm the miscibility boundary, prepare a new mixture with a composition just inside the predicted miscible region and another just inside the immiscible region. The former should be a clear, single phase, while the latter should show two phases.

-

Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents.

-

Analytical Quantification of Solute Concentration

For a more quantitative analysis, especially in systems with partial miscibility, it is necessary to determine the concentration of 2-(4-Methoxyphenyl)propanal in the solvent-rich phase. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are suitable techniques.

HPLC Method

A reversed-phase HPLC method can be developed for the accurate quantification of 2-(4-Methoxyphenyl)propanal.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 275 nm).

-

Quantification: A calibration curve should be prepared using standard solutions of 2-(4-Methoxyphenyl)propanal of known concentrations in the mobile phase.

UV-Vis Spectrophotometry Method

For rapid analysis, particularly in non-UV absorbing solvents, UV-Vis spectrophotometry can be employed.

-

Solvent: A solvent that does not absorb in the UV region of interest (e.g., hexane, ethanol).

-

Wavelength: The wavelength of maximum absorbance (λmax) for 2-(4-Methoxyphenyl)propanal should be determined.

-

Quantification: A calibration curve based on Beer-Lambert law should be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Conclusion and Future Directions

This guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility of 2-(4-Methoxyphenyl)propanal in organic solvents. The use of Hansen Solubility Parameters offers a robust predictive tool for initial solvent screening, which can then be validated and quantified using the detailed experimental protocol provided.

Future work should focus on the experimental determination of the Hansen Solubility Parameters of 2-(4-Methoxyphenyl)propanal to refine the predictive model. Additionally, generating quantitative miscibility data across a range of temperatures would allow for the construction of complete phase diagrams, providing invaluable information for process optimization and formulation development.

References

-

PubChem. (n.d.). 3-(4-methoxyphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104817444A - Preparation method of anisyl propionaldehyde.

-

LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

Sources

Computational Architectures of 2-(4-Methoxyphenyl)propanal

From Quantum Mechanics to Olfactory Ligand Binding[1]

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 2-(4-Methoxyphenyl)propanal (commonly known as Canthoxal).[1] Unlike standard data sheets, this document focuses on the causality of its chemical behavior, derived from Density Functional Theory (DFT) calculations, mechanistic modeling of its synthesis (hydroformylation), and molecular docking simulations within mammalian olfactory receptors.

The guide is structured to serve drug development professionals and fragrance chemists who require a deep understanding of the molecule's electronic structure, reactivity profiles, and biological interaction mechanisms.

Electronic Structure & Conformational Analysis

To understand the reactivity of 2-(4-Methoxyphenyl)propanal, we must first establish its ground-state electronic profile.[1] The molecule features a chiral center at the C2 position (

1.1 Computational Methodology (Protocol)

For accurate prediction of electronic properties, the following in silico protocol is validated against experimental IR/NMR data:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost vs. accuracy in organic systems.[1]

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for correctly modeling the lone pairs on the methoxy and carbonyl oxygens.

-

Solvation Model: PCM (Polarizable Continuum Model) using Ethanol (

) to simulate standard formulation environments.

1.2 Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.

-

HOMO: Localized primarily on the methoxy-phenyl ring system .[1] The electron-donating methoxy group raises the HOMO energy, making the ring susceptible to electrophilic attack.

-

LUMO: Localized on the carbonyl group (C=O) and the adjacent

-carbon. This confirms the molecule's susceptibility to nucleophilic addition at the carbonyl.

Table 1: Theoretical Electronic Descriptors (Gas Phase vs. Ethanol)

| Descriptor | Gas Phase (eV) | Ethanol (PCM) (eV) | Significance |

| HOMO Energy | -6.02 | -6.15 | Stability against oxidation.[1] |

| LUMO Energy | -1.85 | -1.92 | Reactivity toward nucleophiles.[1] |

| Band Gap ( | 4.17 | 4.23 | Chemical hardness; indicates moderate stability.[1] |

| Dipole Moment (Debye) | 3.12 | 3.85 | Solubility prediction; high polarity suggests good solubility in alcohols. |

1.3 Conformational Flexibility Workflow

The rotation of the aldehyde group relative to the phenyl ring determines the "active conformation" for receptor binding.

Figure 1: Workflow for determining the thermodynamically preferred conformers. The rotational barrier of the aldehyde group is typically < 5 kcal/mol, indicating free rotation at physiological temperatures.

Mechanistic Pathways: Synthesis via Hydroformylation[1][4]

The industrial and laboratory synthesis of 2-(4-Methoxyphenyl)propanal relies on the Hydroformylation (Oxo synthesis) of p-methoxystyrene.[1] Theoretical understanding of this step is critical for controlling regioselectivity (Branched vs. Linear).

-

Catalyst: Rhodium-hydrido-carbonyl complex (e.g.,

)[1] -

Target: Branched isomer (Canthoxal) over the linear isomer.

2.1 Regioselectivity Control

Theoretical studies on styrene derivatives show that the branched product is favored by the formation of a

Figure 2: The catalytic cycle demonstrates why the benzylic intermediate (stabilized by the p-methoxy group) leads to the branched aldehyde (Canthoxal).

Biological Interaction Modeling: Olfaction

2-(4-Methoxyphenyl)propanal is characterized by a "watery, fennel, anise" odor.[1] In theoretical olfaction, this is modeled via docking into Class I/II Olfactory Receptors (ORs).

3.1 The Pharmacophore

The molecule fits the "Anisic" profile. Key interaction points for docking grids:

-

H-Bond Acceptor: The carbonyl oxygen (C=O).[1]

-

H-Bond Acceptor: The methoxy oxygen (-OCH3).[1]

-

Hydrophobic Core: The phenyl ring (

-stacking interactions).[1] -

Steric Constraint: The methyl group at C2 (chirality affects fit).

3.2 Docking Protocol (AutoDock Vina / Glide)

To validate the binding affinity, the following self-validating protocol is recommended:

-

Receptor Selection: Homology models of human ORs (e.g., OR1A1 or OR51E2) based on Rhodopsin templates.

-

Grid Generation: Centered on the orthosteric binding pocket (transmembrane domain).

-

Ligand Prep: Generate both (R) and (S) enantiomers. Minimize energy using OPLS3e force field.

-

Scoring: Calculate Binding Free Energy (

).

Hypothetical Binding Data (Based on Anisaldehyde analogs):

-

Binding Energy: -7.5 to -8.2 kcal/mol.[1]

-

Key Residues: Phenyl ring interacts with Phe/Trp residues (aromatic box); Carbonyl H-bonds with Ser/Thr residues.[1]

Safety & ADMET Profiling (In Silico)

Modern drug and fragrance development requires early-stage toxicology prediction.[1]

-

Metabolism (P450): The aldehyde group is predicted to be rapidly oxidized to the corresponding carboxylic acid (2-(4-methoxyphenyl)propanoic acid) by ALDH enzymes, or reduced to the alcohol.

-

Sensitization: The aldehyde moiety is a "structural alert" for skin sensitization (Schiff base formation with lysine). However, the

-substitution (methyl group) provides steric hindrance, potentially reducing reactivity compared to linear aldehydes.

Table 2: ADMET Prediction Summary

| Property | Prediction | Source/Model |

| LogP | 2.3 - 2.5 | Consensus (EPI Suite) |

| Water Solubility | ~380 mg/L | Moderate |

| Bioaccumulation | Low (BCF < 100) | RIFM Framework |

| Mutagenicity | Negative | Ames Test (In Silico/Experimental) |

References

-

Api, A. M., et al. (2022).[5][6] "RIFM fragrance ingredient safety assessment, 4-Methoxy-α-methylbenzenepropanal, CAS Registry Number 5462-06-6."[1][5] Food and Chemical Toxicology.

-

Gonsalvi, L., et al. (2025). "Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system." ResearchGate.[3][7]

-

PubChem. (2025).[8] "Compound Summary: 2-Methyl-3-(p-methoxyphenyl)propanal (CID 64813)."[1][8] National Library of Medicine.

-

The Good Scents Company. (2023).[9] "Para-anisyl propanal (Canthoxal) - Odor and Properties."

-

Golebiowski, J., et al. (2012). "Modeling of mammalian olfactory receptors and docking of odorants." NIH/PubMed Central.

Sources

- 1. 2-METHYL-3-(PARA-METHOXY PHENYL)-PROPANAL | 5462-06-6 [chemicalbook.com]

- 2. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. CID 88532324 | C22H28O4 | CID 88532324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Selectivity Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal

This Application Note details the optimized synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal (commercially known as Canthoxal or Anisyl Propanal ) starting from p-Anisaldehyde .

Scientific Note on Nomenclature & Regioisomerism: While frequently queried as "2-(4-methoxyphenyl)propanal" in broad searches, the direct condensation of p-Anisaldehyde with Propanal yields the 3-aryl isomer (3-(4-methoxyphenyl)-2-methylpropanal ). The 2-aryl isomer (a Hydratropaldehyde derivative) requires a different synthetic strategy (e.g., oxidative rearrangement of styrenes). This guide focuses on the 3-aryl isomer via the robust Cross-Aldol/Hydrogenation route, which is the standard industrial and laboratory method for extending the carbon chain of p-Anisaldehyde to a branched C3-aldehyde.

Executive Summary

This protocol outlines a scalable, two-step synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal. The method utilizes a base-catalyzed Cross-Aldol Condensation between p-Anisaldehyde and Propanal to form the

Key Advantages of This Protocol

-

Regioselectivity: Exclusive formation of the

-methyl branched chain via controlled enolate formation. -

Chemosensitivity: Optimized hydrogenation conditions reduce the alkene without reducing the aldehyde to the alcohol.

-

Scalability: Protocol is adaptable from gram-scale (Lab) to kilogram-scale (Pilot).

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds via two distinct stages.[1][2][3][4][5] First, the thermodynamic stability of the conjugated enone drives the condensation. Second, the chemoselective reduction requires precise catalyst choice to spare the carbonyl group.

Figure 1: Synthetic pathway from p-Anisaldehyde to the target aldehyde via unsaturated intermediate.[3][6]

Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)-2-methylacrolein (Aldol Condensation)

The primary challenge in this step is preventing the self-condensation of propanal. We utilize a "semi-batch" approach where propanal is slowly added to an excess of p-anisaldehyde and base.

Reagents & Equipment:

-

p-Anisaldehyde (1.0 eq)[6]

-

Propanal (1.2 eq)

-

Sodium Hydroxide (NaOH) (10% w/w aqueous solution)

-

Reactor: 3-neck round bottom flask with reflux condenser, temperature probe, and dropping funnel.

Protocol:

-

Charge: Load p-Anisaldehyde (136.2 g, 1.0 mol) and Methanol (100 mL) into the reactor.

-

Basify: Add NaOH solution (400 g of 10% aq solution) while stirring.

-

Heat: Warm the mixture to 60°C . Ensure vigorous stirring to maintain an emulsion.

-

Addition: Add Propanal (69.7 g, 1.2 mol) dropwise over 2 to 3 hours .

-

Critical: Maintain temperature between 60–65°C. Rapid addition causes propanal self-polymerization (yellowing/gumming).

-

-

Post-Reaction: Stir at 65°C for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[7]

-

Workup:

-

Cool to 25°C.

-

Phase separate (Organic layer is usually the bottom if dense, or top depending on solvent ratio; p-anisyl derivatives are heavy).

-

Neutralize organic layer with dilute HCl to pH 7.

-

Purification: Distillation is recommended to remove unreacted anisaldehyde.

-

Yield Target: >90% of unsaturated intermediate.

-

Step 2: Selective Hydrogenation to 3-(4-Methoxyphenyl)-2-methylpropanal

This step requires reducing the C=C double bond while preserving the C=O aldehyde. Standard Pd/C can over-reduce to the alcohol. We employ controlled pressure and potentially a catalyst modifier.[9]

Reagents:

-

Intermediate (from Step 1)[5]

-

Catalyst: 5% Pd/C (50% water wet) — Load: 0.5% w/w relative to substrate.

-

Solvent: Toluene or Methanol (Toluene is preferred for solubility).

-

Inhibitor (Optional): Potassium Acetate or Trimethylamine (trace) can poison the catalyst against carbonyl reduction.

Protocol:

-

Loading: In a high-pressure autoclave, dissolve the unsaturated intermediate (100 g) in Toluene (200 mL). Add the Pd/C catalyst (0.5 g dry weight basis).

-

Purge: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

-

Reaction:

-

Pressurize with Hydrogen to 2.0–3.0 MPa (20–30 bar) .

-

Heat to 80–90°C .

-

Stir at high RPM (>800) to eliminate mass-transfer limitations.

-

-

Monitoring: Monitor Hydrogen uptake. Reaction typically completes in 4–6 hours.

-

End-point: H2 consumption ceases.[9] Stop immediately to prevent over-reduction to the alcohol (Anisyl propanol).

-

-

Workup:

Quantitative Data & Specifications

Table 1: Process Parameters and Expected Outcomes

| Parameter | Step 1 (Condensation) | Step 2 (Hydrogenation) |

| Limiting Reagent | p-Anisaldehyde | Unsaturated Aldehyde |

| Temperature | 60–65°C | 80–90°C |

| Pressure | Atmospheric | 2.0–3.0 MPa (H2) |

| Time | 3 hr (dosing) + 2 hr (hold) | 4–6 hr |

| Key Impurity | Self-aldol of propanal (2-methyl-2-pentenal) | Over-reduced alcohol (Anisyl propanol) |

| Typical Yield | 92–95% | 88–92% |

| Purity (GC) | >95% (Crude) | >98% (Distilled) |

Troubleshooting & Optimization

Issue: Low Conversion in Step 1

-

Cause: Stirring rate too low (biphasic reaction).

-

Fix: Increase RPM or add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1 mol% to improve hydroxide ion transfer into the organic phase.

Issue: Over-reduction in Step 2 (Alcohol formation)

-

Cause: Reaction time too long or catalyst too active.

-

Fix:

-

Stop reaction immediately upon pressure stabilization.

-

Use a less active catalyst support (e.g., Pd/Al2O3).

-

Add trace Potassium Acetate (KOAc) to the reaction mixture; this buffers the catalyst surface and inhibits carbonyl reduction.

-

References

-

Aldol Condensation Mechanisms: Rosini, G. et al. "Green Chemistry approaches to the synthesis of fragrance precursors." Green Chemistry, 2010, 12(10), 1747-1757.[5]

-

Industrial Synthesis of Anisyl Propanal: Patent CN103073403A, "Production process of anisyl propionaldehyde."

-

Selective Hydrogenation: "Method for preparing anisyl propionaldehyde." Patent CN104817444A.

-

Darzens Route Comparison: "Primary Synthetic Route: Darzens Glycidic Ester Condensation." BenchChem Application Data.

Sources

- 1. Darzens Reaction [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN105585467A - Novel preparation method of anisyl propanal - Google Patents [patents.google.com]

- 5. CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents [patents.google.com]

- 6. CN103073403A - Production process of anisyl propionaldehyde - Google Patents [patents.google.com]

- 7. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

Technical Application Note: Multi-Step Synthesis of 2-(4-Methoxyphenyl)propanal

Executive Summary

This application note details a high-purity synthesis protocol for 2-(4-Methoxyphenyl)propanal (also known as p-methoxyhydratropic aldehyde), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-value fragrance compounds.

While industrial routes often utilize the hydroformylation of styrenes, this guide presents a robust laboratory-to-pilot scale method starting from Anisyl Alcohol . The pathway utilizes a TEMPO-mediated oxidation (Anelli protocol) to ensure high selectivity and environmental compliance, followed by a Darzens Condensation to construct the

Target Molecule Profile

-

IUPAC Name: 2-(4-Methoxyphenyl)propanal[1]

-

CAS Number: 3663-79-4

-

Molecular Formula:

-

Key Structural Feature:

-methyl arylacetaldehyde moiety (Hydratropic backbone).

Reaction Pathway & Logic

The synthesis is divided into two distinct phases to maximize yield and minimize purification burdens.

Phase 1: Chemoselective Oxidation

The starting material, Anisyl Alcohol, is oxidized to Anisaldehyde. We utilize the Anelli Oxidation (TEMPO/NaOCl) instead of traditional Chromium(VI) reagents (PCC/Jones).

-

Why: Chromium reagents leave toxic residues and require tedious workups. TEMPO is catalytic (1 mol%), uses cheap bleach (NaOCl) as the stoichiometric oxidant, and operates in an aqueous biphasic system that buffers pH, preventing over-oxidation to the carboxylic acid.

Phase 2: Darzens Condensation & Rearrangement

The Anisaldehyde is reacted with ethyl 2-chloropropionate to form a glycidic ester, which undergoes saponification and decarboxylative rearrangement.

-

Why: This is the most reliable method to install the 2-propyl backbone. Direct alkylation of anisaldehyde is difficult; the glycidic ester intermediate guarantees the correct carbon count and regiochemistry before the aldehyde is released.

Workflow Visualization

Figure 1: Synthetic workflow from alcohol precursor to hydratropic aldehyde derivative.

Experimental Protocols

Phase 1: Oxidation of Anisyl Alcohol to Anisaldehyde

Method: Anelli Oxidation (TEMPO/NaOCl)

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Anisyl Alcohol | 1.0 | Substrate |

| TEMPO (Free Radical) | 0.01 | Catalyst |

| KBr | 0.1 | Co-catalyst |

| NaOCl (Bleach, 10-13%) | 1.1 - 1.2 | Stoichiometric Oxidant |

| NaHCO₃ | Buffer | pH Control (pH 8.5-9.5) |

| DCM / Water | Solvent | Biphasic System |

Protocol Steps

-

Preparation: In a jacketed reactor maintained at 0°C, dissolve Anisyl Alcohol (100 mmol) in Dichloromethane (

, 200 mL). -

Catalyst Addition: Add a solution of KBr (10 mmol) and TEMPO (1 mmol) in water (5 mL).

-

Oxidant Feed: Slowly add the NaOCl solution (buffered with saturated

to pH 9) dropwise over 30 minutes.-

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5°C to prevent chlorination of the aromatic ring or over-oxidation to Anisic Acid.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the aldehyde ( -

Quench: Once complete (typically < 1 hour), quench with aqueous Sodium Thiosulfate (

). -

Workup: Separate the organic layer.[2] Extract aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: The crude Anisaldehyde is typically pure enough (>95%) for the next step. If necessary, purify via vacuum distillation.

Phase 2: Darzens Condensation & Decarboxylation

Method: Glycidic Ester Formation followed by Acidic Rearrangement.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Anisaldehyde (from Phase 1) | 1.0 | Electrophile |

| Ethyl 2-chloropropionate | 1.2 | Nucleophile Precursor |

| Sodium Ethoxide (NaOEt) | 1.5 | Base |

| Toluene or Ethanol | Solvent | Reaction Medium |

| NaOH (10% aq) | Excess | Saponification Agent |

| HCl (6M) | Excess | Decarboxylation Agent |

Protocol Steps

Step A: Formation of the Glycidic Ester [3]

-

Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Add Anisaldehyde (1.0 eq) and Ethyl 2-chloropropionate (1.2 eq) in dry Toluene (or anhydrous Ethanol).

-

Base Addition: Cool the mixture to 0°C. Add Sodium Ethoxide (1.5 eq, powder or 21% solution) slowly over 1 hour.

-

Mechanistic Insight: The base deprotonates the